3-(Chloromethyl)pyridazine hydrochloride

Catalog No.
S1903421
CAS No.
27349-66-2
M.F
C5H6Cl2N2
M. Wt
165.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)pyridazine hydrochloride

CAS Number

27349-66-2

Product Name

3-(Chloromethyl)pyridazine hydrochloride

IUPAC Name

3-(chloromethyl)pyridazine;hydrochloride

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

InChI

InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H

InChI Key

LPKSYVXQAWQCSP-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1)CCl.Cl

Canonical SMILES

C1=CC(=NN=C1)CCl.Cl

The exact mass of the compound 3-(Chloromethyl)pyridazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Chloromethyl)pyridazine hydrochloride is a highly reactive, electrophilic heterocyclic building block utilized primarily for the introduction of the pyridazin-3-ylmethyl moiety into complex organic architectures. In its free base form, the compound features an electrophilic chloromethyl group adjacent to a basic 1,2-diazine ring, a structural combination that drives its utility in nucleophilic substitution reactions (N-, O-, and S-alkylations). Formulating this precursor as a hydrochloride salt is a critical procurement requirement, as it dictates the material's shelf-life, handling state, and processability in both medicinal chemistry and agrochemical synthesis workflows .

Substituting 3-(Chloromethyl)pyridazine hydrochloride with its free base or homologous pyridine derivatives leads to severe process inefficiencies or off-target pharmacological profiles. The free base of 3-(chloromethyl)pyridazine is highly unstable; the basic nitrogen at the 2-position readily attacks the chloromethyl group of adjacent molecules, triggering rapid intermolecular self-alkylation and polymerization [1]. The hydrochloride salt completely mitigates this by protonating the ring nitrogen, eliminating its nucleophilicity and transforming an unstable oil into a stable, free-flowing solid . Furthermore, substituting with 2-(chloromethyl)pyridine alters the fundamental electronic properties of the scaffold, as the pyridazine ring possesses a significantly higher dipole moment and an additional hydrogen-bond acceptor, which are non-negotiable features in precise structure-activity relationship (SAR) optimizations[2].

Storage Stability and Prevention of Self-Alkylation

The primary procurement driver for the hydrochloride salt over the free base is its extended thermal and chemical stability. Chloromethyl heterocycles with adjacent basic nitrogens undergo rapid self-quaternization. Data indicates that the hydrochloride salt maintains >97% purity for over 12 months when stored at 2-8°C under an inert atmosphere. In contrast, the free base degrades rapidly at room temperature, often losing >50% of its active monomeric form within 48-72 hours due to oligomerization [1].

Evidence DimensionShelf-life and purity retention
Target Compound Data>97% purity retained after 12 months (at 2-8°C)
Comparator Or BaselineFree base (degrades >50% within 48-72 hours at 25°C)
Quantified DifferenceOrders of magnitude increase in viable shelf-life
ConditionsStandard laboratory storage (2-8°C vs ambient)

Procuring the hydrochloride salt eliminates the need for immediate, on-site, in-situ generation, allowing for bulk purchasing and reliable long-term storage.

Physical State and Dosing Precision

For scalable manufacturing, the physical state of a precursor dictates the precision of stoichiometric additions. 3-(Chloromethyl)pyridazine hydrochloride is a crystalline solid with a defined molecular weight of 165.02 g/mol, allowing for precise gravimetric weighing with <1% variance [1]. The free base is typically an unstable, viscous liquid or low-melting semi-solid, which introduces significant volumetric dosing errors (often >5% variance) and requires handling in specialized anhydrous solvent solutions .

Evidence DimensionWeighing variance and physical state
Target Compound DataSolid salt, <1% dosing variance
Comparator Or BaselineFree base oil, >5% dosing variance
Quantified DifferenceGreater than 5-fold improvement in stoichiometric precision
ConditionsStandard benchtop or reactor scale weighing

Solid-state handling drastically improves processability, reproducibility, and safety in both automated laboratory workflows and pilot-plant scale-up.

Reactivity vs. Halide Substitution (Chloride vs. Bromide)

When selecting an alkylating agent, buyers must balance reactivity with stability. While 3-(bromomethyl)pyridazine is a more reactive electrophile, it is highly susceptible to premature hydrolysis and degradation. 3-(Chloromethyl)pyridazine hydrochloride provides an optimal balance, yielding >80% conversion in standard N-alkylation reactions when treated with a mild base (to liberate the free base in situ), while exhibiting a hydrolysis rate in ambient moisture that is substantially lower than the corresponding bromide[1].

Evidence DimensionHydrolytic stability vs. Alkylation yield
Target Compound DataHigh stability, >80% yield in N-alkylation
Comparator Or BaselineBromomethyl analog (higher reactivity but rapid hydrolysis)
Quantified DifferenceSuperior moisture tolerance with comparable end-stage yields
ConditionsBase-mediated N-alkylation in polar aprotic solvents

The chloride salt prevents yield losses due to moisture degradation during transit and handling, making it the preferred commercial choice over the bromide.

Synthesis of Pyridazine-Containing Active Pharmaceutical Ingredients (APIs)

Because the hydrochloride salt guarantees precise stoichiometry and prevents self-alkylation, it is the exact precursor required for N-alkylating complex drug scaffolds. It is extensively used to synthesize PAD4 inhibitors and 5-HT2C receptor agonists, where the precise introduction of the pyridazin-3-ylmethyl group is critical for target binding [1].

Development of Multidentate Nitrogen Ligands

In inorganic chemistry and catalysis, this compound is utilized to build extended bipyridine-like or complex multidentate ligands. The solid salt form allows for accurate molar ratios when reacting with amines or thiols to create stable methylene bridges, which subsequently coordinate transition metals for catalytic applications [2].

Agrochemical Scaffold Construction

The balanced reactivity of the chloromethyl group compared to bromides makes this compound ideal for industrial-scale agrochemical synthesis. It is used to append the highly polar pyridazine ring onto pesticide and herbicide backbones, modifying their water solubility and environmental degradation profiles .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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